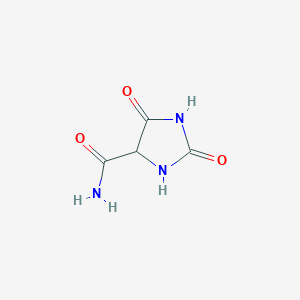

2,5-Dioxoimidazolidine-4-carboxamide

Overview

Description

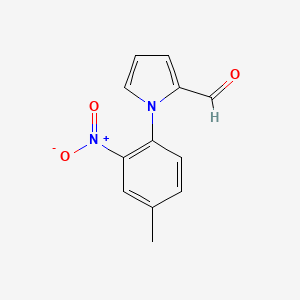

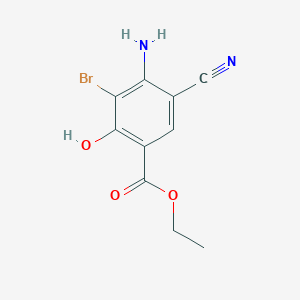

“2,5-Dioxoimidazolidine-4-carboxamide” is a chemical compound with the molecular formula C4H5N3O3 and a molecular weight of 143.10 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C4H5N3O3 . Further analysis would require more specific data such as NMR, HPLC, LC-MS, UPLC & more .

Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 244-249°C .

Scientific Research Applications

Mechanism of Action in Mammalian Cells

2,5-Dioxoimidazolidine-4-carboxamide derivatives have been studied for their interaction with mammalian cells. Research indicates that these compounds can be more lethal to certain cells (like Chinese hamster ovary cells and human malignant melanoma cells) in the presence of light. This lethality is due to the association of the compound with DNA, which varies depending on whether light is present during incubation. This suggests a complex interaction with cellular DNA and RNA, influenced by environmental factors such as light exposure (Gerulath & Loo, 1972).

Antitumor Properties

Certain derivatives of this compound have shown promising antitumor activities. For example, some compounds have been found to exhibit curative activity against specific types of leukemia, suggesting potential for development as a cancer treatment. The mode of action might involve serving as a prodrug, undergoing chemical changes to become more effective against cancer cells (Stevens et al., 1984).

Interaction with Nucleic Acids

Research on this compound derivatives indicates interaction with nucleic acids. For instance, derivatives like 4-diazoimidazole-5-carboxamide have been shown to interact with DNA and RNA, potentially leading to mutagenic effects. This highlights the need for caution in handling these compounds due to their potential biological hazard (Lower et al., 1977).

Development of Antimicrobial Agents

Some derivatives ofthis compound have been synthesized and tested for their antimicrobial activities. Certain compounds in this series showed antifungal activity, which was related to the presence of specific groups on the 4-carboxamido moiety. This suggests potential applications in developing new antimicrobial agents, particularly for fungal infections (Varoli et al., 1997).

Potential in Treating Inflammatory Conditions

Novel 2,5-dioxoimidazolidine-based antagonists have been developed, showing potential in treating inflammatory conditions. These compounds have exhibited significant anti-inflammatory activity in in vivo models, including models of paw edema and joint arthritis. This points to their potential utility in the treatment of chronic inflammatory diseases (Park et al., 2015).

Applications in Metabolism and Cancer Research

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr), a derivative of this compound, has been extensively used in studies on metabolism and cancer. It was initially used as an activator of AMPK, a key enzyme in metabolic regulation. However, recent studies have shown that many of AICAr's effects are independent of AMPK, highlighting the complexity of its biological activities and its potential in cancer research (Visnjic et al., 2021).

Use in Antibacterial Agents

Derivatives of this compound have been evaluated as antibacterial agents, particularly against Escherichia coli. They have been found to inhibit the growth of bacterial cells by interfering with DNA synthesis. This suggests potential applications in developing new antibacterial drugs, especially for bacterial strains resistant to traditional antibiotics (Yamamoto Itaru, 1969).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Imidazole compounds, which share a similar structure, are known to play key roles in various biological processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact the action of 2,5-dioxoimidazolidine-4-carboxamide is currently lacking .

Biochemical Analysis

Biochemical Properties

2,5-Dioxoimidazolidine-4-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This compound is known to interact with amidases, which are enzymes that catalyze the hydrolysis of amide bonds . The interaction with amidases can lead to the formation of hydrogen bonds, thereby inhibiting the activity of these enzymes. Additionally, this compound has been found to interact with other biomolecules, such as cyclases and hydrolases, which play crucial roles in various metabolic pathways .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound has been observed to inhibit the activity of certain enzymes, leading to changes in cellular metabolism and gene expression. This inhibition can result in altered cell signaling pathways, which can affect various cellular processes such as cell growth, differentiation, and apoptosis . Additionally, this compound has been found to impact the expression of genes involved in metabolic pathways, further influencing cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound forms hydrogen bonds with enzymes and proteins, leading to the inhibition of their activity . This inhibition can result in changes in cellular metabolism and gene expression, affecting various cellular processes. Additionally, this compound has been found to interact with cyclases and hydrolases, which play crucial roles in metabolic pathways . These interactions can lead to changes in the activity of these enzymes, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function . Studies have shown that this compound is relatively stable under normal laboratory conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies have indicated that the compound can have sustained effects on cellular function, including changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, this compound has been observed to cause toxic or adverse effects, including changes in gene expression and cellular metabolism . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these pathways . The compound has been found to interact with amidases, cyclases, and hydrolases, which are involved in the hydrolysis of amide bonds and other metabolic processes . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound has been observed to be transported across cell membranes and distributed within various cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its biochemical properties and cellular effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization can be influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles . The subcellular localization of this compound can impact its interactions with biomolecules and its overall biochemical properties .

properties

IUPAC Name |

2,5-dioxoimidazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCLSLJIRFXGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304362 | |

| Record name | NSC165517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89033-45-4 | |

| Record name | NSC165517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC165517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)

![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)